(2E)-N-(8-Methoxy-2-methylquinolin-4-YL)-3-(pyridin-4-YL)prop-2-enamide
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Overview
Description
(2E)-N-(8-Methoxy-2-methylquinolin-4-YL)-3-(pyridin-4-YL)prop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group and a methyl group, as well as a pyridine ring connected through a propenamide linkage
Preparation Methods
The synthesis of (2E)-N-(8-Methoxy-2-methylquinolin-4-YL)-3-(pyridin-4-YL)prop-2-enamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions: The methoxy and methyl groups are introduced onto the quinoline ring through electrophilic aromatic substitution reactions using appropriate reagents.
Formation of the Propenamide Linkage: The pyridine ring is coupled with the quinoline derivative through a propenamide linkage using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
(2E)-N-(8-Methoxy-2-methylquinolin-4-YL)-3-(pyridin-4-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy and methyl groups on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(8-Methoxy-2-methylquinolin-4-YL)-3-(pyridin-4-YL)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
(2E)-N-(8-Methoxy-2-methylquinolin-4-YL)-3-(pyridin-4-YL)prop-2-enamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline ring and different functional groups.
Nalidixic Acid: An antibacterial agent with a quinoline core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propenamide linkage, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
(E)-N-(8-methoxy-2-methylquinolin-4-yl)-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-12-16(15-4-3-5-17(24-2)19(15)21-13)22-18(23)7-6-14-8-10-20-11-9-14/h3-12H,1-2H3,(H,21,22,23)/b7-6+ |
InChI Key |
YTSOCJJRJHTXML-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)/C=C/C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
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